

YQ128 versus MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, **YQ128** and MCC950, based on available experimental data.

Mechanism of Action

Both **YQ128** and MCC950 are small molecule inhibitors that directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. MCC950 has been shown to bind to the NACHT domain of NLRP3, interfering with its ATPase activity and locking the protein in an inactive conformation.[1][2] While the precise binding site of **YQ128** on NLRP3 has not been as extensively characterized in the available literature, it is known to selectively inhibit NLRP3-mediated inflammasome activation.[3][4][5][6]

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for **YQ128** and MCC950 in various cell-based assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.



Inhibitor	Cell Type	Activator(s)	IC50	Reference
YQ128	Not Specified	Not Specified	0.30 μΜ	[3][4]
Mouse Peritoneal Macrophages	LPS + ATP	1.59 μΜ	[4][6]	
MCC950	Mouse Bone Marrow-Derived Macrophages (BMDMs)	LPS + ATP	7.5 nM	[7][8]
Human Monocyte- Derived Macrophages (HMDMs)	LPS + ATP	8.1 nM	[7][8]	
THP-1 cells	Nigericin & MSU	26 nM & 24 nM	[9]	_
THP-1 derived macrophages	LPS + Nigericin	0.2 μΜ	[10]	_

Selectivity

An ideal NLRP3 inhibitor should not affect other inflammasomes. Both **YQ128** and MCC950 have demonstrated high selectivity for the NLRP3 inflammasome.

- YQ128: Studies have shown that YQ128 does not inhibit the NLRC4 or AIM2 inflammasomes.[6]
- MCC950: MCC950 has been extensively profiled and does not inhibit the AIM2, NLRC4, or NLRP1 inflammasomes.[1][11]

Pharmacokinetic Properties

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. The following table compares the available pharmacokinetic parameters for **YQ128**



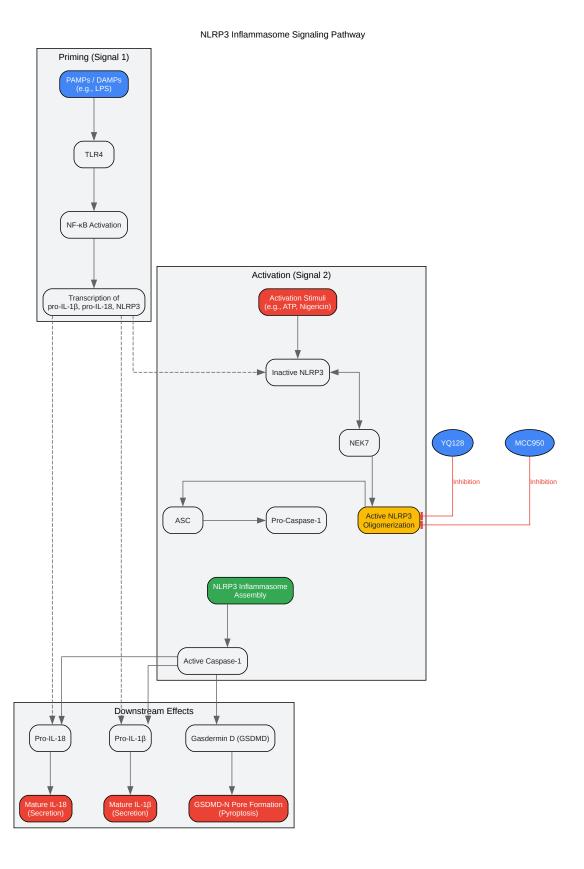
and MCC950.

Parameter	YQ128	MCC950	
Species	Rat	Mouse	
Dose (oral)	20 mg/kg	3 mg/kg	
Tmax (oral)	12 h	0.25 h	
Cmax (oral)	73 ng/mL	11,731 ng/mL	
Oral Bioavailability (F%)	~10%	Not explicitly stated, but shows good oral absorption	
Half-life (t1/2)	6.6 h (IV)	1.32 h (oral)	
Volume of Distribution (Vdss)	8.5 L/kg (IV)	Not available	
Clearance (CLtot)	41 mL/min/kg (IV)	Not available	
Reference	[4][5][6]	[9]	

Signaling Pathway and Experimental Workflow Diagrams

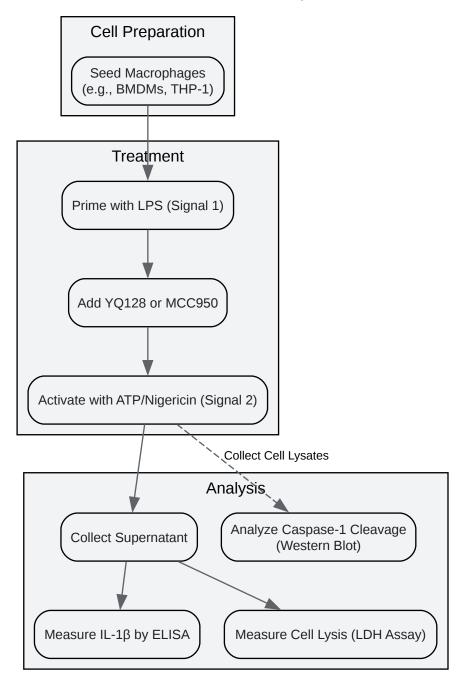
To visualize the biological context and experimental procedures, the following diagrams are provided.







In Vitro NLRP3 Inhibition Assay Workflow



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